Cas no 5256-98-4 (1-[(4-chlorophenyl)sulfonyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine)
5256-98-4 structure
Product Name:1-[(4-chlorophenyl)sulfonyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine
N.o CAS:5256-98-4
MF:C19H21ClN2O2S
MW:376.900242567062
CID:1581878
PubChem ID:1069600
Update Time:2025-04-21
1-[(4-chlorophenyl)sulfonyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine Propriedades químicas e físicas
Nomes e Identificadores
-
- 1-[(4-chlorophenyl)sulfonyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine
- Piperazine, 1-[(4-chlorophenyl)sulfonyl]-4-[(2E)-3-phenyl-2-propen-1-yl]-
- 1-(4-chlorophenyl)sulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine
- 5256-98-4
- STK395622
- Oprea1_378472
- 1-(4-chlorobenzenesulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine
- 1-((4-Chlorophenyl)sulfonyl)-4-cinnamylpiperazine
- AC1LLLZN
- MFCD00583159
- 1-[(4-chlorophenyl)sulfonyl]-4-(3-phenyl-2-propen-1-yl)piperazine
- NCGC00280669-01
- MS-10027
- AKOS003236917
- 4-CHLORO-1-((4-(3-PHENYLPROP-2-ENYL)PIPERAZINYL)SULFONYL)BENZENE
- CS-0329754
- DTXSID50360040
- BIM-0015717.P001
- 1-[(4-CHLOROPHENYL)SULFONYL]-4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINE
- AB01281020-01
- 1049983-71-2
-
- Inchi: 1S/C19H21ClN2O2S/c20-18-8-10-19(11-9-18)25(23,24)22-15-13-21(14-16-22)12-4-7-17-5-2-1-3-6-17/h1-11H,12-16H2/b7-4+
- Chave InChI: NRMPKYKDLBLXKC-QPJJXVBHSA-N
- SMILES: ClC1C=CC(=CC=1)S(N1CCN(C/C=C/C2C=CC=CC=2)CC1)(=O)=O
Propriedades Computadas
- Massa Exacta: 376.10143
- Massa monoisotópica: 376.101
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 25
- Contagem de Ligações Rotativas: 5
- Complexidade: 524
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 1
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 3.6
- Superfície polar topológica: 49Ų
Propriedades Experimentais
- Densidade: 1.28
- Ponto de ebulição: 534.9°C at 760 mmHg
- Ponto de Flash: 277.3°C
- Índice de Refracção: 1.618
- PSA: 40.62
1-[(4-chlorophenyl)sulfonyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine Literatura Relacionada
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
5256-98-4 (1-[(4-chlorophenyl)sulfonyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine) Produtos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornecedores recomendados
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro Ouro
CN Fornecedor
A granel
Shaanxi pure crystal photoelectric technology co. LTD
Membro Ouro
CN Fornecedor
Reagente
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente
钜澜化工科技(青岛)有限公司
Membro Ouro
CN Fornecedor
A granel
Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel